molecular formula C7H8O B1615988 Bicyclo[2.2.1]hept-2-en-7-one CAS No. 694-71-3

Bicyclo[2.2.1]hept-2-en-7-one

Cat. No.: B1615988
CAS No.: 694-71-3
M. Wt: 108.14 g/mol
InChI Key: MFJNQSKGBMOIDF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-en-7-one: is a bicyclic organic compound with the molecular formula C₇H₈O norcamphor . This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The presence of a carbonyl group at the 7-position makes it a ketone. This unique structure imparts interesting chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-2-en-7-one can be synthesized through various methods. One common method involves the oxidation of bicyclo[2.2.1]hept-2-ene using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically takes place in an organic solvent like acetone or dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of bicyclo[2.2.1]hept-2-ene using metal catalysts such as palladium or ruthenium . These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-2-en-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form using strong oxidizing agents.

    Reduction: Reduction of the carbonyl group can yield .

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

Scientific Research Applications

Bicyclo[2.2.1]hept-2-en-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-2-en-7-one involves its reactivity towards nucleophiles and electrophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the rigid bicyclic structure influences the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]hept-2-en-7-one is unique due to its combination of a rigid bicyclic structure and a reactive carbonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJNQSKGBMOIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989216
Record name Bicyclo[2.2.1]hept-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-71-3
Record name Bicyclo(2.2.1)hept-2-en-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-en-7-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo(2.2.1)hept-2-en-7-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCB2445QJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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